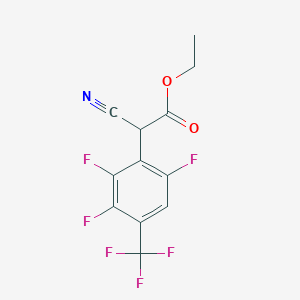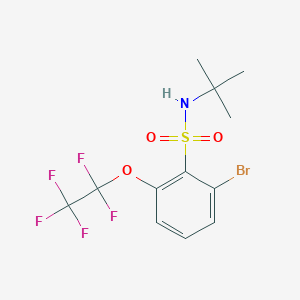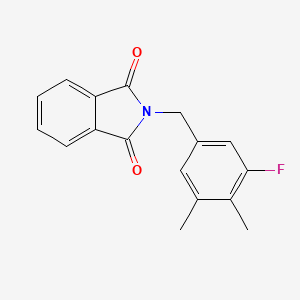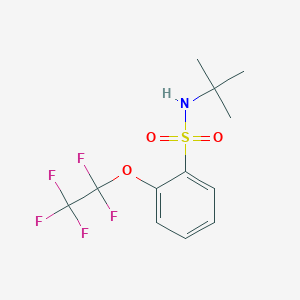
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol (MSTFBA) is a synthetic organic compound that has been used in a variety of scientific research applications. MSTFBA is an important reagent in organic synthesis, and has been used in the synthesis of a number of drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, MSTFBA has been studied for its potential biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments. The following paper will provide an overview of the synthesis of MSTFBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Scientific Research Applications
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been used in a variety of scientific research applications. It has been used in the synthesis of a number of drugs, including anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, this compound has been used in the synthesis of fluorescent compounds for use in biological imaging and in the synthesis of compounds for use in the treatment of neurological disorders.
Mechanism of Action
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, this compound has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. In addition, this compound has been found to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response. In addition, this compound has been found to have antioxidant properties, and has been found to reduce the production of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easy to synthesize. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. This compound can be toxic if ingested, and it can be irritating to the skin and eyes. In addition, it can be difficult to purify, and can react with other compounds.
Future Directions
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol has potential applications in a variety of fields, including medicine, agriculture, and materials science. In medicine, this compound could be used as an anti-inflammatory agent, as an antioxidant, or as an inhibitor of enzymes involved in the inflammatory response. In agriculture, this compound could be used as a plant growth regulator or as a herbicide. In materials science, this compound could be used as a polymerization initiator or as a cross-linking agent. In addition, this compound could be used in the synthesis of other compounds, such as drugs or fluorescent compounds for use in biological imaging.
Synthesis Methods
2-(Methylsulfonyl)-4-(trifluoromethyl)benzyl alcohol can be synthesized using a variety of methods, including the Mitsunobu reaction, the Wittig reaction, and the reaction of an aldehyde with thionyl chloride. The Mitsunobu reaction is the most commonly used method for the synthesis of this compound, and involves the reaction of an aldehyde with an alcohol in the presence of a catalyst, such as triphenylphosphine or a phosphine oxide. The Wittig reaction involves the reaction of an aldehyde with a phosphonium salt, and the reaction of an aldehyde with thionyl chloride involves the reaction of an aldehyde with thionyl chloride in the presence of a base, such as pyridine.
properties
IUPAC Name |
[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBZSUVJPDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)







